molecular formula C22H27N3O B11414638 2-methyl-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

2-methyl-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11414638
M. Wt: 349.5 g/mol
InChI Key: IVRMUFLJRPMCNA-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide: is a chemical compound with the following structural formula:

C4H9NO\text{C}_4\text{H}_9\text{NO} C4​H9​NO

It belongs to the class of propanamides and contains a benzimidazole ring. The compound’s IUPAC name is This compound .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:

  • Benzimidazole Formation: : Start by synthesizing the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with an aldehyde or ketone.

  • Alkylation: : Introduce the 2-methylbenzyl group onto the benzimidazole ring. This can be done using an appropriate alkylating agent.

  • Amidation: : Finally, amidate the benzimidazole derivative with propionic acid to obtain the desired compound.

Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes described above.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzimidazole ring may undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Alkylating Agents: Used for introducing the 2-methylbenzyl group.

    Acid Chlorides or Anhydrides: Employed in the amidation step.

    Hydrogenation Catalysts: For reduction reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a model compound.

    Industry: It could serve as a building block for other molecules.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-methyl-N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C22H27N3O/c1-16(2)22(26)23-14-8-13-21-24-19-11-6-7-12-20(19)25(21)15-18-10-5-4-9-17(18)3/h4-7,9-12,16H,8,13-15H2,1-3H3,(H,23,26)

InChI Key

IVRMUFLJRPMCNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)C(C)C

Origin of Product

United States

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